molecular formula C22H22N2 B12605002 N,N-Dimethyl-2-[6-(naphthalen-2-yl)-1H-indol-1-yl]ethan-1-amine CAS No. 651056-25-6

N,N-Dimethyl-2-[6-(naphthalen-2-yl)-1H-indol-1-yl]ethan-1-amine

Cat. No.: B12605002
CAS No.: 651056-25-6
M. Wt: 314.4 g/mol
InChI Key: NGGLCOOMLYDRSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-2-[6-(naphthalen-2-yl)-1H-indol-1-yl]ethan-1-amine is a synthetic indole derivative of significant interest in medicinal chemistry and drug discovery research. The indole nucleus is a privileged scaffold in pharmacology, known for its presence in a wide array of biologically active molecules . Compounds featuring this core structure have demonstrated diverse biological activities, including serving as receptor agonists or antagonists, enzyme inhibitors, and antiviral agents . The structural motif of a dimethylaminoethyl chain linked to a nitrogen atom of the indole ring is a recognized pharmacophore, which in analogous compounds has been associated with high affinity and selectivity for certain receptor subtypes, such as the 5-HT 1D receptor . The extended aromatic system provided by the naphthalen-2-yl substituent at the 6-position of the indole ring is designed to facilitate interactions with hydrophobic binding pockets in protein targets. This makes the compound a valuable chemical tool for researchers investigating new therapeutic avenues for various conditions, including neurological disorders, inflammation, and viral infections . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

651056-25-6

Molecular Formula

C22H22N2

Molecular Weight

314.4 g/mol

IUPAC Name

N,N-dimethyl-2-(6-naphthalen-2-ylindol-1-yl)ethanamine

InChI

InChI=1S/C22H22N2/c1-23(2)13-14-24-12-11-18-8-10-21(16-22(18)24)20-9-7-17-5-3-4-6-19(17)15-20/h3-12,15-16H,13-14H2,1-2H3

InChI Key

NGGLCOOMLYDRSU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=CC2=C1C=C(C=C2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Method 1: Direct Amine Synthesis

This method typically involves the reaction of a suitable indole derivative with a naphthalene compound followed by dimethylation.

Procedure:

  • Starting Materials: Naphthalene derivative (e.g., 2-naphthylamine), an appropriate indole (e.g., 6-bromoindole), and a methylating agent (e.g., dimethyl sulfate).

  • Reaction Conditions: The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 80–100 °C) for several hours.

Yield and Purity: Yields can vary significantly based on the specific reagents and conditions used, typically ranging from 50% to 85% with necessary purification steps such as recrystallization or chromatography.

Method 2: Multi-Step Synthesis via Intermediate Formation

This approach involves forming intermediates that can be further transformed into the final product.

Procedure:

  • Synthesis of Indole Derivative: Start with the synthesis of a substituted indole using a Fischer indole synthesis or similar method.

  • Formation of Naphthalene Linkage: React the indole with a naphthalene derivative through a coupling reaction, often utilizing palladium-catalyzed cross-coupling techniques.

  • Dimethylation: Finally, perform methylation using dimethyl sulfate or methyl iodide in an appropriate solvent.

Yield and Purity: This multi-step synthesis can provide higher purity products but may result in lower overall yields due to multiple reaction steps, generally between 40% to 70%.

Method 3: One-Pot Synthesis

Recent advancements have allowed for one-pot synthesis methods that streamline the process.

Procedure:

  • Reagents: Combine naphthalene derivatives, indole precursors, and methylating agents in one reaction vessel.

  • Conditions: Utilize microwave irradiation or high-temperature conditions to facilitate rapid reactions.

Yield and Purity: This method can achieve yields up to 90% but may require optimization of reaction times and temperatures to avoid side reactions.

Method Yield (%) Advantages Disadvantages
Direct Amine Synthesis 50–85 Simplicity; fewer steps Potential for lower purity
Multi-Step Synthesis 40–70 Higher purity; versatile intermediates More complex; lower overall yield
One-Pot Synthesis Up to 90 Time-efficient; fewer purification steps Requires careful optimization

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-[6-(naphthalen-2-yl)-1H-indol-1-yl]ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

N,N-Dimethyl-2-[6-(naphthalen-2-yl)-1H-indol-1-yl]ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-[6-(naphthalen-2-yl)-1H-indol-1-yl]ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .

Comparison with Similar Compounds

Structural Features and Substituents

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Core Structure Substituents Functional Groups Key References
Target : N,N-Dimethyl-2-[6-(naphthalen-2-yl)-1H-indol-1-yl]ethan-1-amine Indole (1-position) - Naphthalen-2-yl at indole 6-position
- Dimethylaminoethyl at indole 1-position
Tertiary amine, aromatic rings
(R)-N,N,N-Trimethyl-1-(naphthalen-2-yl)ethan-1-aminium triflate Ethylamine - Naphthalen-2-yl
- Trimethylammonium
Quaternary ammonium salt
N,N-Diethyl-2-(4-(naphthalen-2-yl)phenoxy)ethan-1-amine Phenoxyethylamine - Naphthalen-2-yl at phenyl 4-position
- Diethylaminoethyl
Ether, tertiary amine
N,N-Dimethyltryptamine (DMT) Tryptamine (indole-3-yl) - Dimethylaminoethyl at indole-3-position Tertiary amine
ASS234 (Hybrid cholinesterase/MAO inhibitor) Indole-2-yl - Propargylamine, benzylpiperidine Alkyne, tertiary amine
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Indole-3-yl + amide - Methoxynaphthalenyl-propanoyl Amide, aromatic rings
Key Observations:
  • Aromatic vs. Aliphatic Linkages : The target compound and ASS234 share indole cores but differ in substituents; ASS234 includes a propargylamine group for MAO inhibition, while the target lacks this functionality.
  • Substituent Position : The naphthalen-2-yl group at the indole 6-position in the target compound contrasts with the methoxynaphthalenyl group in ’s amide derivative , which may alter lipophilicity and binding affinity.
  • Amine Functionalization : Quaternary ammonium salts (e.g., ) exhibit higher water solubility, whereas tertiary amines (target compound, DMT ) are more lipophilic.

Physicochemical Properties

  • Lipophilicity (logP) : The naphthalen-2-yl group in the target compound increases logP compared to DMT or simpler indole derivatives.
  • Stereochemical Effects : highlights stereospecific synthesis (R-configuration), suggesting chirality could influence the target compound’s activity if applicable.

Biological Activity

N,N-Dimethyl-2-[6-(naphthalen-2-yl)-1H-indol-1-yl]ethan-1-amine, also known by its CAS number 44358407, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, supported by relevant data tables and case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC22H22N2
Molecular Weight318.43 g/mol
Density1.028 g/cm³
Boiling Point277.2 °C
Flash Point111 °C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives with naphthalenic substitutions have shown significant activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.

Case Study: Antimicrobial Efficacy

A study published in MDPI demonstrated that compounds with naphthalen-2-yl substitutions exhibited a minimum inhibitory concentration (MIC) of 2 µg/mL against S. aureus and E. faecium, indicating strong antimicrobial potential compared to traditional antibiotics like vancomycin (MIC 2 µg/mL) .

Anticancer Activity

The anticancer properties of this compound have also been a focus of research. Compounds with similar structural motifs have exhibited cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxic Effects

In a study examining the anticancer activity of indole derivatives, it was found that compounds with naphthalene and indole moieties showed enhanced cytotoxic effects against Caco-2 (human colorectal adenocarcinoma) and A549 (human lung carcinoma) cell lines. The compound demonstrated a cytotoxicity percentage of approximately 35% against A549 cells, indicating significant potential for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the naphthalene ring is critical for enhancing both antimicrobial and anticancer activities.

Key Findings from SAR Studies

  • Naphthalene Substitution : Enhances antimicrobial activity against resistant strains.
  • Indole Moiety : Contributes to anticancer activity through mechanisms involving apoptosis induction.
  • Dimethylamino Group : Increases lipophilicity, potentially improving cellular uptake.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.